6-Hydroxybenzo[a]pyrene

Carcinogenesis Tumorigenicity PAH Metabolism

6-Hydroxybenzo[a]pyrene (6-OH-BaP) is a primary monohydroxylated metabolite of the prototypical polycyclic aromatic hydrocarbon (PAH) carcinogen benzo[a]pyrene (BP), formed via cytochrome P450-mediated oxidation. This ortho- and peri-fused polycyclic arene is a central intermediate in the metabolic activation and detoxification pathways of BP.

Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
CAS No. 33953-73-0
Cat. No. B1212588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxybenzo[a]pyrene
CAS33953-73-0
Synonyms6-hydroxybenzo(a)pyrene
6-hydroxybenzo(a)pyrene, hydrogen sulfate
6-hydroxybenzo(a)pyrene, radical ion(1+)
benzo(a)pyren-6-ol
Molecular FormulaC20H12O
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=CC=CC(=C54)C=C3
InChIInChI=1S/C20H12O/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11,21H
InChIKeyMGTMTTGZMPDIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxybenzo[a]pyrene (CAS 33953-73-0): A Key Benzo[a]pyrene Metabolite for Toxicology and Carcinogenesis Research


6-Hydroxybenzo[a]pyrene (6-OH-BaP) is a primary monohydroxylated metabolite of the prototypical polycyclic aromatic hydrocarbon (PAH) carcinogen benzo[a]pyrene (BP), formed via cytochrome P450-mediated oxidation [1]. This ortho- and peri-fused polycyclic arene is a central intermediate in the metabolic activation and detoxification pathways of BP. Unlike many other BP phenols, 6-OH-BaP is notably labile, readily undergoing autoxidation to form the 6-oxobenzo[a]pyrene radical and subsequent quinone products [2]. Its distinct position of hydroxyl substitution confers unique chemical reactivity, electrophilicity, and a biological activity profile that diverges sharply from its parent compound and other isomeric phenolic metabolites, making it a critical probe for understanding PAH-mediated toxicity [3].

Beyond a Simple Biomarker: Why 6-Hydroxybenzo[a]pyrene Cannot Be Interchanged with Other Benzo[a]pyrene Metabolites


The isomeric phenols of benzo[a]pyrene are not functionally equivalent. Their biological activities, ranging from potent carcinogenicity to near-complete inactivity, are dictated by the position of the hydroxyl group, which fundamentally alters molecular orbital configurations, metabolic stability, and the propensity to form DNA-damaging reactive intermediates [1]. For instance, while 2-hydroxybenzo[a]pyrene is a potent tumor initiator and 3-hydroxybenzo[a]pyrene is a major excretory biomarker, 6-hydroxybenzo[a]pyrene possesses a distinct, dual nature: it exhibits remarkably low carcinogenic activity directly but is uniquely primed for one-electron oxidation to a radical cation that causes sequence-specific DNA damage [2][3]. Substituting 6-OH-BaP with a more common analog like 3-OH-BaP for mechanistic studies would therefore lead investigators to fundamentally different metabolic and genotoxic pathways, compromising data interpretation. The following quantitative evidence demonstrates why the specific identity of 6-Hydroxybenzo[a]pyrene is a critical experimental variable.

Quantitative Differentiation of 6-Hydroxybenzo[a]pyrene from Key Analogs: A Procurement-Focused Evidence Guide


Dramatically Lower Pulmonary Tumorigenicity vs. 2-Hydroxybenzo[a]pyrene and Benzo[a]pyrene in a Newborn Mouse Model

In a direct comparative study, 6-hydroxybenzo[a]pyrene (6-HOBP) exhibited negligible tumorigenic activity compared to its parent compound and the 2-hydroxy isomer. This establishes a clear functional hierarchy among BaP phenols. [1]

Carcinogenesis Tumorigenicity PAH Metabolism

Lack of Skin Tumor-Initiating Activity Distinguishes 6-OH-BaP from the Parent Carcinogen and 2-OH-BaP

A separate study on skin carcinogenesis confirms the low activity profile. When assayed for tumor-initiating activity on mouse skin, 6-hydroxybenzo[a]pyrene was among a group of phenols with negligible activity, in stark contrast to the potent initiator activity of benzo[a]pyrene and 2-hydroxybenzo[a]pyrene. [1][2]

Tumor Initiation Two-Stage Carcinogenesis Skin Painting

Differential Mutagenicity Profile: Moderately Active in Bacterial and Mammalian Cells Unlike Most Other Inactive Phenols

While exhibiting low carcinogenicity in whole-animal models, 6-hydroxybenzo[a]pyrene possesses a unique, moderate direct-acting mutagenicity profile that differentiates it from the majority of the other 11 isomeric BaP phenols, which are largely inactive. [1]

Mutagenicity Ames Test Genetic Toxicology

Unique Proclivity for One-Electron Oxidation and Radical-Mediated DNA Cleavage vs. Other BaP Phenols

Molecular orbital calculations and empirical DNA cleavage assays reveal that 6-hydroxybenzo[a]pyrene has the highest inherent tendency among all BaP phenols to form reactive oxyradicals, which translates into a specific, non-random DNA damage pattern. [1][2]

DNA Damage Reactive Oxygen Species Free Radical Biology

Metabolic Lability: Rapid Autoxidation to Benzo[a]pyrene Diones vs. More Stable Conjugated Metabolites

6-OH-BaP demonstrates a unique chemical instability that distinguishes it from other major primary metabolites. It is rapidly oxidized in biological matrices to a series of quinones via a radical intermediate, a property indicative of its role as a transient, reactive intermediate. [1][2]

Metabolic Stability Quinone Formation Xenobiotic Metabolism

Optimal Application Scenarios for 6-Hydroxybenzo[a]pyrene Based on Verified Differentiating Evidence


As a Critical Negative Control for Carcinogenicity Studies

Use 6-hydroxybenzo[a]pyrene as a structurally-matched, non-carcinogenic control alongside the potent tumorigen 2-hydroxybenzo[a]pyrene or parent benzo[a]pyrene. Its lack of activity in both newborn mouse pulmonary adenoma and mouse skin initiation assays (PMID: 376121, PMID: 626971) makes it indispensable for demonstrating that tumorigenicity is dependent on the position of hydroxylation, not just the presence of a phenolic group. [1]

As a Specific Probe for the Radical Cation Pathway of DNA Damage

Employ 6-hydroxybenzo[a]pyrene as the canonical substrate for studying PAH radical cation-mediated genotoxicity. Its calculated #1 rank for oxyradical formation among all BaP phenols and its unique sequence-specific DNA cleavage pattern at pyrimidine clusters (PMID: 788898, ScienceDirect 0167478186900904) specifically implicate the one-electron oxidation pathway, distinct from the diol-epoxide pathway activated by other metabolites. [2]

As a Labile Intermediate Standard in Analytical Method Development

Leverage 6-OH-BaP's established rapid autoxidation to three distinct quinone products (1,6-, 3,6-, and 6,12-diones) to develop and validate stability-indicating analytical methods (e.g., HPLC-MS/MS) for PAH metabolite profiling. Its inherent instability presents a practical benchmark for testing sample preparation protocols designed to preserve labile phase I metabolites. [3]

For Comparative Structure-Activity Relationship (SAR) Studies of PAH Phenols

Assemble a panel of isomeric BaP phenols including 6-OH-BaP, 2-OH-BaP (potent initiator), and 3-OH-BaP (major stable biomarker) for fundamental SAR investigations. The approximate 100-fold difference in tumor multiplicity (0.11 vs. 24.0 adenomas/mouse, PMID: 376121) and the dichotomous mutagenic activity (moderate vs. weak, PMID: 788898) provide a high dynamic range for probing the relationship between molecular orbital topology and biological outcome. [4]

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